Conformational Flexibility vs. D-Glucuronic Acid
L-Iduronic acid exhibits unique conformational plasticity, existing in an equilibrium between 1C4, 2S0, and 4C1 chair forms, whereas D-glucuronic acid is restricted to a single, rigid 4C1 conformation [1]. This is a direct structural contrast, not a simple activity difference.
| Evidence Dimension | Number of accessible low-energy pyranose ring conformations in solution |
|---|---|
| Target Compound Data | Three: 1C4, 2S0, 4C1 (in dynamic equilibrium) |
| Comparator Or Baseline | One: 4C1 (D-glucuronic acid, C5 epimer) |
| Quantified Difference | Qualitative structural difference: IdoA has access to three low-energy conformers, GlcA to one |
| Conditions | NMR spectroscopy and molecular modeling studies of synthetic heparin oligosaccharides in solution [1] |
Why This Matters
This conformational flexibility is the foundational property enabling selective protein binding; a procurement choice of the rigid D-glucuronic acid would not replicate this functional diversity.
- [1] Casu, B., et al. Conformational flexibility: a new concept for explaining binding and biological properties of iduronic acid-containing glycosaminoglycans. Trends Biochem Sci. 1988. View Source
